molecular formula C10H17NO3 B11898957 (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B11898957
M. Wt: 199.25 g/mol
InChI Key: QLYXQTUXFAMVAL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a high-value chiral building block extensively used in pharmaceutical research and development, particularly as a critical intermediate in the synthesis of novel biologically active molecules . Its molecular architecture, which integrates a stereochemically defined 3-hydroxypyrrolidine ring with a tetrahydropyran moiety, makes it a versatile scaffold for constructing compounds that target the central nervous system (CNS) . Researchers incorporate this intermediate into potential therapeutics designed to interact with specific receptors and enzymes implicated in a range of neurological disorders, such as anxiety, depression, and neurodegenerative diseases . The presence of both hydrogen bond donor and acceptor groups within the molecule, courtesy of the hydroxypyrrolidine and carbonyl groups, is essential for facilitating key interactions with biological targets, thereby influencing the potency and selectivity of the resulting drug candidates . Beyond CNS applications, the structural features of this compound allow for extensive chemical modifications, enabling medicinal chemists to explore its utility in other therapeutic areas, including pain management and anti-inflammatory agents, by effectively modulating relevant biological pathways . Please note that the specific biological data and detailed mechanism of action available in scientific literature, such as its potential role in optimizing compounds for targeting oxidative phosphorylation (OXPHOS) or other specific enzymes, are often derived from studies of its (S)-enantiomer or closely related analogues . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m1/s1

InChI Key

QLYXQTUXFAMVAL-SECBINFHSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2CCOCC2

Canonical SMILES

C1CN(CC1O)C(=O)C2CCOCC2

Origin of Product

United States

Preparation Methods

Preparation of Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

The tetrahydro-2H-pyran-4-yl moiety is synthesized via cyclization or functionalization of glutaric acid derivatives. A prevalent method involves converting tetrahydro-2H-pyran-4-carboxylic acid to its Weinreb amide (N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide) using carbodiimide-mediated coupling. For example, treatment with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) in dichloromethane achieves 81–96% yields. This intermediate is critical for subsequent Grignard or organometallic reactions to form the methanone group.

Synthesis of 3-Hydroxypyrrolidine

The 3-hydroxypyrrolidine component is typically derived from pyrrolidine through stereoselective hydroxylation. Asymmetric epoxidation of N-protected pyrrolidine followed by acid-catalyzed ring-opening introduces the hydroxyl group with moderate enantiomeric excess (ee). However, the search results emphasize chiral resolution as the preferred method for obtaining enantiopure material.

Coupling Methodologies for Methanone Formation

Ketone Formation via Weinreb Amide Intermediates

The Weinreb amide of tetrahydro-2H-pyran-4-carboxylic acid reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to yield ketones. For instance, treatment with methylmagnesium bromide generates 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, a precursor for further functionalization. This step typically proceeds in >85% yield under anhydrous conditions.

Nucleophilic Substitution at the Methanone Position

Bromination of the ketone intermediate using HBr in dichloromethane produces 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, a versatile electrophile for nucleophilic substitution. Reaction with (R)-3-hydroxypyrrolidine in the presence of a base (e.g., K2CO3) facilitates C–N bond formation, yielding the target compound. Optimized conditions (0–20°C, 2 h) achieve 73–89% yields.

Enantioselective Synthesis and Resolution

Chiral HPLC Separation of Racemates

Despite asymmetric synthesis attempts, the search results indicate that chiral HPLC remains the most reliable method for obtaining the R-enantiomer. Using a Chiralpak® IA column and hexane/isopropanol mobile phase, baseline separation of (R)- and (S)-enantiomers is achieved, with ee >99%. This step is critical for pharmaceutical applications requiring high stereochemical purity.

Dynamic Kinetic Resolution (DKR)

Alternative approaches employ DKR using transition-metal catalysts (e.g., Ru or Rh complexes) to bias the reaction toward the R-enantiomer during the coupling step. However, limited data exist in the provided sources, suggesting further optimization is needed for industrial scalability.

Reaction Optimization and Yield Analysis

The table below summarizes critical reaction parameters and yields for key steps:

StepReagents/ConditionsYieldKey Observations
Weinreb Amide FormationEDCI, DIPEA, DCM, 20°C, 18 h81–96%Higher yields with excess coupling agents
BrominationOxalyl chloride, HBr, DCM73–89%Exothermic reaction; requires temperature control
Chiral ResolutionChiralpak® IA, hexane/IPA>99% eeBaseline separation in 30 min

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.96 (ddd, J = 11.5, 4.0, 1.7 Hz, 2H, pyran OCH₂), 3.75 (s, 3H, OCH₃), 3.49 (dt, J = 11.7, 2.4 Hz, 2H, pyran CH₂), 2.92–3.10 (m, 1H, methanone CH), 1.60–1.83 (m, 4H, pyran CH₂).

  • MS (ESI+) : m/z 228.2 [M+H]⁺, consistent with the molecular formula C₁₀H₁₇NO₃.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity, with no detectable racemization during storage at 4°C .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group on the pyrrolidine ring undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with alkyl halides/sulfonates : In DMF with KOH at 100°C, the hydroxyl group reacts with methylthio or amine-containing electrophiles to form ethers or amines .

  • Protection strategies : Under BF₃·Et₂O catalysis, the hydroxyl group can be protected as a tetrahydropyranyl ether, enhancing stability during subsequent reactions .

Table 1: Conditions for Nucleophilic Substitution

Reaction TypeReagents/ConditionsProductYield
EtherificationDMF, KOH, 100°C, 1–2 h4-(Piperidin-1-yl)-2H-pyran derivatives60–85%
Amine FormationPiperidine/pyrrolidine, KOH, 100°C2-Oxo-6-aryl-4-amine-pyran carbonitrile70–90%

Oxidation Reactions

The secondary alcohol is oxidized to a ketone using strong oxidizing agents:

  • Jones reagent (CrO₃/H₂SO₄) : Converts the hydroxyl group to a ketone, forming (R)-(3-oxopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone.

  • Swern oxidation (oxalyl chloride/DMSO) : Provides milder conditions for sensitive substrates.

Mechanistic Insight :
The reaction proceeds via formation of a chromate ester intermediate, followed by deprotonation and elimination to yield the ketone.

Palladium-Catalyzed Cross-Coupling

The methanone group participates in Suzuki-Miyaura and Heck couplings:

  • Suzuki coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives.

  • Heck reaction : Alkenes are introduced using Pd(OAc)₂ and PPh₃, enabling C–C bond formation at the methanone site.

Table 2: Cross-Coupling Reaction Parameters

Coupling TypeCatalyst SystemSubstrateTemperatureYield
SuzukiPd(PPh₃)₄, Na₂CO₃, DMF4-Bromophenylboronic acid80°C75%
HeckPd(OAc)₂, PPh₃, NEt₃Styrene100°C65%

Nucleophilic Additions to the Methanone Group

The ketone undergoes nucleophilic additions:

  • Grignard reagents : RMgX (R = alkyl/aryl) adds to the carbonyl, forming tertiary alcohols.

  • Hydride reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

Example :

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone+CH3MgBrTertiary alcohol derivative\text{(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone} + \text{CH}_3\text{MgBr} \rightarrow \text{Tertiary alcohol derivative}

Comparative Reactivity with Structural Analogs

The stereochemistry of the hydroxyl group and tetrahydropyran moiety differentiates its reactivity from similar compounds:

Table 3: Reactivity Comparison with Analogs

CompoundKey Functional GroupsNotable Reactivity
(S)-Isomer Hydroxyl (S-configuration)Slower nucleophilic substitution kinetics
3-Aminopyrrolidin-1-yltetrahydro-pyran Amino groupEnhanced reactivity in SNAr reactions
4-Acetyltetrahydro-2H-pyran Acetyl groupSusceptible to aldol condensations

Scientific Research Applications

Research indicates that (R)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibits various biological activities:

  • Neuroactive Properties : Similar compounds have been noted for their neuroactivity, suggesting that this compound may also influence neurological pathways.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating potential applications in treating infections.
  • Antioxidant Effects : Some derivatives have shown antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Synthetic Routes

The synthesis of (R)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step processes that may vary based on desired purity and yield. Key steps include:

  • Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tetrahydropyran Moiety : This may involve reactions such as etherification or acylation.
  • Final Functionalization : The introduction of the hydroxyl and methanone groups is crucial for the compound's reactivity and biological activity .

Case Studies

Recent studies have focused on the interactions of (R)-(3-hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with various biological targets:

  • Protein Kinase Inhibition : Investigations into its potential as a protein kinase inhibitor have shown promising results, suggesting therapeutic applications in cancer treatment.
  • Antioxidant Studies : Research evaluating its antioxidant properties has indicated that it may protect against cellular damage caused by free radicals.

These studies are essential for determining the therapeutic potential and safety profile of the compound, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of ®-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) Similarity Score
(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone 1446001-76-8 C₁₀H₁₇NO₃ Hydroxypyrrolidine, THP 199.25 1.00
(3-Hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone hydrochloride 1446001-76-8 C₁₀H₁₈N₂O₂·HCl Piperidine, hydrochloride salt 234.73 0.84
(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone 2098101-29-0 C₉H₁₄N₄O₂ Azide, azetidine 210.23 0.72*
A-834,735 (THP-indole methanone) N/A C₂₀H₂₅NO₂ Indole, cyclopropyl 311.42 0.65*
Morpholine-substituted tetrahydroquinoline methanone (e.g., 8a) N/A C₁₅H₁₈N₂O₃ Morpholine, nitro group 274.31 0.60*

*Similarity scores estimated based on structural divergence from the target compound.

Key Observations:
  • Hydroxypyrrolidine vs. Piperidine/Azetidine: Replacement of the hydroxypyrrolidine ring with piperidine (as in the hydrochloride analog) introduces basicity and salt-forming capability, enhancing solubility .
  • THP vs. Indole/Cyclopropyl: A-834,735 () replaces the hydroxypyrrolidine with an indole group, enabling cannabinoid receptor binding, a property absent in the target compound .
  • Morpholine Derivatives : Morpholine-substituted analogs () exhibit nitro or methyl groups on the THP ring, altering electronic properties and bioactivity .

Computational and Spectral Data

  • LogP and Polarity : The target compound’s XlogP (~0.7) is lower than A-834,735 (estimated ~3.5), reflecting reduced lipophilicity due to the hydroxyl group .
  • NMR Shifts : The hydroxypyrrolidine’s hydroxyl proton appears at δ ~4.9 ppm (broad), while azide protons in the azetidine analog are absent, simplifying spectral interpretation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with high enantiomeric purity?

  • Methodological Answer : The synthesis involves stereoselective coupling of pyrrolidine and tetrahydro-2H-pyran precursors. For example, mesylation of tetrahydro-2H-pyran-4-yl derivatives (e.g., using methanesulfonate) followed by nucleophilic substitution with chiral pyrrolidine intermediates can achieve enantiomeric control . Asymmetric catalysis or chiral resolution techniques (e.g., chromatography with chiral stationary phases) are critical for isolating the (R)-enantiomer.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Characterization combines ¹H/¹³C NMR (to confirm proton/carbon environments), mass spectrometry (for molecular weight verification), and X-ray crystallography (to resolve stereochemistry and solid-state packing). For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (a, b, c, β) provide precise structural validation, as demonstrated in similar pyrrolidine-pyran hybrids .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine hydroxyl group influence the compound's biological activity?

  • Methodological Answer : The (R)-configuration enhances target binding affinity in enzyme inhibition studies. For example, PDE9A inhibitors with specific stereochemistry show >100-fold selectivity over other PDE isoforms due to interactions with conserved residues in the catalytic domain. Comparative assays using (R) vs. (S) enantiomers in enzymatic inhibition (IC₅₀) and cellular models are essential .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR studies use molecular docking (e.g., Glide or AutoDock) to predict binding modes and in vitro assays (e.g., kinase or receptor inhibition). Modifications to the pyrrolidine hydroxyl or pyran substituents are systematically tested. For instance, replacing tetrahydro-2H-pyran with bicyclic systems (e.g., norbornane) alters steric bulk and hydrogen-bonding capacity, impacting activity .

Q. How can conflicting data regarding the compound's metabolic stability be addressed in preclinical studies?

  • Methodological Answer : Discrepancies arise from differences in in vitro (e.g., liver microsomes) vs. in vivo (rodent PK) models. To resolve this, use interspecies metabolic profiling and prodrug strategies . For example, masking the hydroxyl group as a phosphate ester improves stability, as seen in PDE9A inhibitors optimized for clinical trials .

Q. What are the critical factors in optimizing the synthesis yield under varying catalytic conditions?

  • Methodological Answer : Yield optimization depends on catalyst choice (e.g., palladium vs. copper for cross-coupling), solvent polarity (e.g., DMF for polar intermediates), and temperature control (e.g., reflux in xylene for multi-component reactions). Evidence from four-component reactions (arylamines, aldehydes, cyclic diketones) shows that selective pyran formation requires strict anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.